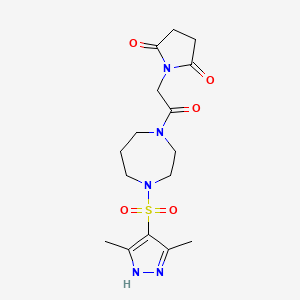

1-(2-(4-((3,5-二甲基-1H-吡唑-4-基)磺酰基)-1,4-二氮杂环戊烷-1-基)-2-氧代乙基)吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

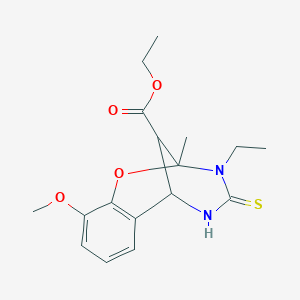

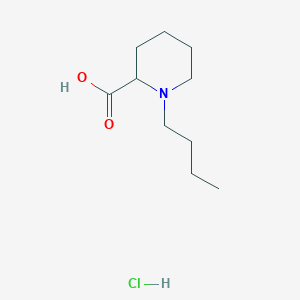

The synthesis of complex molecules such as "1-(2-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione" involves multi-step reactions that can include the formation of sulfonamide and oxazine-dione derivatives. According to the first paper, an effective route to synthesize functionalized sulfonamide derivatives involves the reaction of arylsulfonyl isocyanates with diketene in the presence of N-heteroaromatic compounds. These compounds act as catalysts and include 1,3,5-triazine, 1-methyl-1H-imidazole, or pyridine. The process yields zwitterions from the addition of N-heteroaromatic compound to arylsulfonyl isocyanates, which are then trapped by diketene to produce the desired sulfonamide and 1,3-oxazine-2,4(3H)-dione derivatives .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, given the presence of a pyrrolidine dione moiety, a diazepane ring, and a sulfonyl group attached to a pyrazole ring. The second paper provides insights into the synthesis and reactivity of related compounds, such as pyrrolo[3,2-d][1,3]oxazine-2,4-dione. The study describes the regioselective ring opening of anhydride derivatives to afford imidazolidinediones and N-protected pyrrolo[3,2-e][1,4]diazepines. This suggests that the compound may also undergo similar ring-opening reactions, which could be useful in further functionalization steps .

Chemical Reactions Analysis

The reactivity of such compounds is typically studied by their interaction with various nucleophiles. In the second paper, the reactivity of pyrrolo[3,2-d][1,3]oxazine-2,4-dione towards nucleophiles like alanine or proline is explored. The study shows that these nucleophiles can induce a regioselective ring opening, leading to the formation of imidazolidinediones and N-protected pyrrolo[3,2-e][1,4]diazepine derivatives. This indicates that the compound may also exhibit similar reactivity patterns, which could be exploited in the synthesis of new derivatives or in the modification of its chemical structure .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "1-(2-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione", we can infer that the compound is likely to have properties typical of sulfonamides and diazepine derivatives. These may include a certain degree of solubility in polar solvents, potential for hydrogen bonding due to the presence of amide groups, and a certain level of stability under physiological conditions. The presence of multiple rings in the structure may also confer rigidity to the molecule, which could affect its reactivity and interaction with biological targets .

科学研究应用

离子液体官能化的吡啶氯化物在合成中的应用

涉及离子液体使用的研究,特别是磺酸官能化的吡啶氯化物,展示了其在促进复杂有机分子的无溶剂合成中的应用,证明了类似磺酰官能化化合物在催化和合成过程中的潜在效用。例如,这种离子液体已被用作合成 12-芳基-8,9,10,12-四氢苯并[a]-xanthen-11-ones 的高效、均相和可重复使用的催化剂,说明了相关磺酰化合物如何应用于新的催化方法的开发或新型有机骨架的合成 (Moosavi-Zare 等人,2013).

磺酰胺和恶嗪-二酮衍生物

在 N-杂芳族化合物存在下,由芳基磺酰异氰酸酯和二酮烯合成磺酰胺和 1,3-恶嗪-2,4-二酮,突出了磺酰和二酮官能团在药物化学和药物设计中的多功能性。这些衍生物已被探索用于各种生物活性,这意味着类似化合物在治疗剂的开发或作为生物活性分子的潜在应用领域 (Alizadeh 等人,2008).

吡唑并吡啶并二氮杂卓二酮衍生物作为双重 Nox4/Nox1 抑制剂

吡唑并吡啶并二氮杂卓、-吡嗪和-恶嗪二酮衍生物的设计和合成作为特发性肺纤维化的双重 Nox4/Nox1 抑制剂展示了此类化合物的治疗应用潜力。这项研究展示了吡唑和二氮杂卓官能团的结构操作如何导致显着的生物活性,提示了在治疗背景下应用像本例中一样复杂分子的途径 (Gaggini 等人,2011).

在多组分合成中的应用

吡唑和吡啶官能团在多组分合成过程中的使用,例如在稠合多环化合物的合成及其抗氧化活性中,强调了这些官能团在促进化学多样性和生物相关性中的重要性。这表明含有此类官能团的化合物在合成化学中具有广泛的用途,并且可能用于抗氧化剂的开发 (Pelit,2017).

属性

IUPAC Name |

1-[2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O5S/c1-11-16(12(2)18-17-11)27(25,26)20-7-3-6-19(8-9-20)15(24)10-21-13(22)4-5-14(21)23/h3-10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSYXNQACDRVCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)

![(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550920.png)